3-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzopyran ring system
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Chlorophenyl and Methylphenyl Groups: This step often involves Friedel-Crafts acylation or alkylation reactions using chlorobenzene and methylbenzene derivatives.
Amidation Reaction: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings, using reagents like chlorine or nitric acid under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aromatic rings or the carbonyl group.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: Its unique structure allows it to be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE include:
Tris(4-chlorophenyl)methanol: Known for its environmental persistence and bioaccumulative properties.
Tris(4-chlorophenyl)methane: Similar in structure but differs in its chemical reactivity and applications.
The uniqueness of 3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C23H18ClNO3 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C23H18ClNO3/c1-14-2-9-19(10-3-14)25-22(26)16-6-11-20-17(12-16)13-21(28-23(20)27)15-4-7-18(24)8-5-15/h2-12,21H,13H2,1H3,(H,25,26) |
InChI Key |
KPFQOVSLQILRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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